molecular formula C8H6FNO B13118013 5-Fluoro-1H-indol-1-ol

5-Fluoro-1H-indol-1-ol

Cat. No.: B13118013
M. Wt: 151.14 g/mol
InChI Key: ZIIMOKUHFYBIRY-UHFFFAOYSA-N
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Description

5-Fluoro-1H-indol-1-ol is a fluorinated derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. The presence of a fluorine atom at the 5-position of the indole ring enhances its chemical properties, making it a valuable compound in various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the electrophilic fluorination of 1H-indol-1-ol using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide under mild conditions . The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature.

Industrial Production Methods

In an industrial setting, the production of 5-Fluoro-1H-indol-1-ol may involve a multi-step process starting from commercially available indole derivatives. The process includes steps such as nitration, reduction, and fluorination, followed by purification through recrystallization or chromatography to obtain the desired product in high purity .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-1H-indol-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into different reduced forms, such as dihydroindoles.

    Substitution: Electrophilic substitution reactions can introduce various substituents at different positions on the indole ring.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted indoles .

Scientific Research Applications

5-Fluoro-1H-indol-1-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Fluoro-1H-indol-1-ol involves its interaction with specific molecular targets and pathways. The fluorine atom enhances its binding affinity to certain receptors and enzymes, leading to various biological effects. For example, it may inhibit specific enzymes involved in disease pathways or interact with cellular receptors to modulate biological responses .

Comparison with Similar Compounds

Similar Compounds

    1H-Indol-1-ol: The non-fluorinated parent compound.

    5-Bromo-1H-indol-1-ol: A brominated derivative with different chemical properties.

    5-Chloro-1H-indol-1-ol: A chlorinated analogue with distinct reactivity.

Uniqueness

5-Fluoro-1H-indol-1-ol is unique due to the presence of the fluorine atom, which significantly alters its chemical and biological properties compared to its non-fluorinated and other halogenated analogues. The fluorine atom enhances its stability, lipophilicity, and binding affinity to various biological targets, making it a valuable compound in research and industrial applications .

Properties

Molecular Formula

C8H6FNO

Molecular Weight

151.14 g/mol

IUPAC Name

5-fluoro-1-hydroxyindole

InChI

InChI=1S/C8H6FNO/c9-7-1-2-8-6(5-7)3-4-10(8)11/h1-5,11H

InChI Key

ZIIMOKUHFYBIRY-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN2O)C=C1F

Origin of Product

United States

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